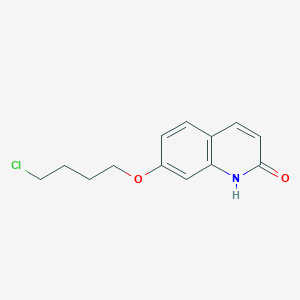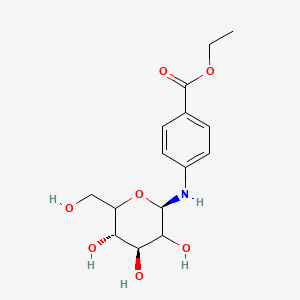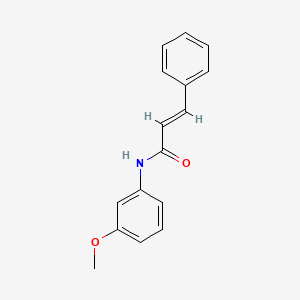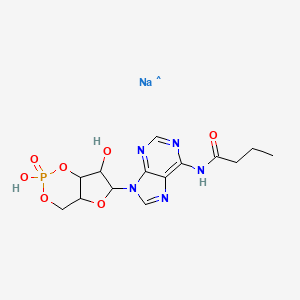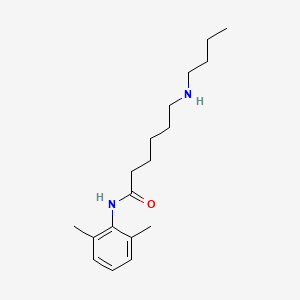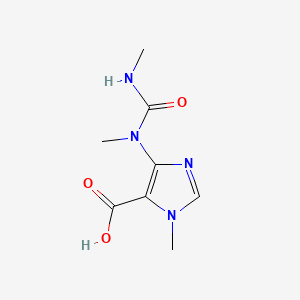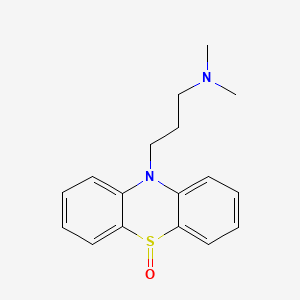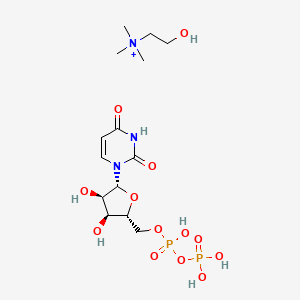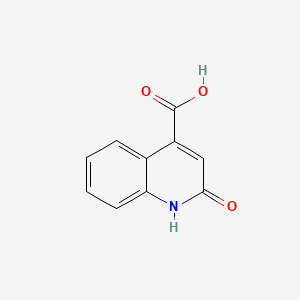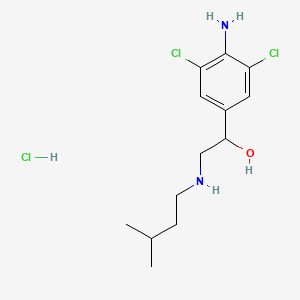
Esreboxetine Metabolite C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A metabolite of Esreboxetine. Esreboxetine is a selective norepinephrine reuptake inhibitor for the treatment of neuropathic pain and fibromyalgia but failed to show significant benefit over currently available medications and was discontinued.
Applications De Recherche Scientifique
1. Fibromyalgia Management
Esreboxetine, a highly selective norepinephrine reuptake inhibitor, has shown efficacy in the management of fibromyalgia. Clinical studies have demonstrated significant improvements in pain scores and fibromyalgia-related outcomes, including patient function and fatigue, with esreboxetine treatment (Arnold et al., 2010). Another study confirmed these findings, with esreboxetine demonstrating significant improvements in pain, Fibromyalgia Impact Questionnaire scores, and fatigue scores compared to placebo (Arnold et al., 2012).
2. Depression and Metabolomic Changes
Metabolomic studies have identified biochemical changes induced by antidepressants like fluoxetine and imipramine, suggesting that similar analyses could be relevant for esreboxetine. These changes in amino acid metabolism, energy metabolism, adenosine receptors, and neurotransmitters are commonly affected by drug treatment (Zhao et al., 2015). Another study on targeted metabolomics to predict depression recovery highlighted the potential of metabolomic approaches in understanding antidepressant outcomes, which could extend to esreboxetine (Czysz et al., 2019).
3. Stress Urinary Incontinence
Esreboxetine has been evaluated for its efficacy in treating stress urinary incontinence. Studies demonstrated its significant effect on urethral closure function, suggesting its potential as a therapeutic option for this condition (Klarskov et al., 2010). Another study assessing urethral closure function in women with stress urinary incontinence found that esreboxetine significantly increased the urethral opening pressure, indicating its effectiveness in treating symptoms of stress urinary incontinence (Klarskov et al., 2009).
Propriétés
Numéro CAS |
140431-52-3 |
|---|---|
Nom du produit |
Esreboxetine Metabolite C |
Formule moléculaire |
C17H19NO3 |
Poids moléculaire |
285.35 |
Apparence |
White Solid |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
2-(morpholin-2-yl(phenyl)methoxy)phenol; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



